4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide
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Overview
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. Its molecular formula is C19H16N4O3S, and it is known for its unique structural features, which include a benzamide core substituted with cyano and sulfamoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-cyanobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of Sulfamoyl Groups: The next step involves the introduction of bis(2-cyanoethyl)sulfamoyl groups. This can be achieved by reacting the benzamide intermediate with bis(2-cyanoethyl)amine and a suitable sulfamoylating agent, such as sulfuryl chloride, under controlled conditions.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound. This step may require the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or nitriles.
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The cyano and sulfamoyl groups play a crucial role in binding to the active sites of target proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4’-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl)benzamide
Uniqueness
4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and sulfamoyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c21-11-3-13-25(14-4-12-22)29(27,28)18-9-7-16(8-10-18)20(26)24-19-6-2-1-5-17(19)15-23/h1-2,5-10H,3-4,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNARQOIDVFIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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